Stereochemical Identity Defines GR95030X vs. Racemic GR 92549 — Impact on Research Reproducibility
GR95030X is the single enantiomer specified as (S-(R*,S*-(E)))-6-heptenoic acid, 7-(4,5-bis(4-fluorophenyl)-2-(1-methylethyl)-1H-imidazol-1-yl)-3,5-dihydroxy- [1]. In contrast, GR 92549 (CAS 144501-27-9) is the racemic mixture (R*,S*-(E))-(±) with identical planar structure but undefined stereochemical composition at the 3- and 5-positions [2]. The foundational SAR paper for this series explicitly states that enzyme inhibitory activity 'resides principally in the 3R,5S series,' meaning that the racemate contains both active and less-active enantiomers in undefined proportion [3]. For researchers requiring defined pharmacology, GR95030X provides a single molecular entity rather than an indeterminate mixture, which directly affects dose-response calculations (e.g., concentration of active species may be up to 2-fold lower in the racemate if only one enantiomer is active) and inter-experiment reproducibility [3].
| Evidence Dimension | Stereochemical composition |
|---|---|
| Target Compound Data | GR95030X: single enantiomer (S-(R*,S*-(E)))- |
| Comparator Or Baseline | GR 92549: racemic mixture (R*,S*-(E))-(±) |
| Quantified Difference | GR95030X is stereochemically defined; GR 92549 is an undefined mixture of stereoisomers. Active enantiomer concentration in the racemate is approximately 50% by weight, assuming a single active enantiomer. |
| Conditions | Structural assignment by IUPAC nomenclature; SAR data from Chan et al. 1993 |
Why This Matters
Procuring GR95030X ensures a stoichiometrically predictable active species concentration, which is critical for generating reproducible IC50 values, Ki determinations, and in vivo pharmacokinetic profiles.
- [1] ZINC12. Substance 13833967: GR95030X. UCSF Docking.org. View Source
- [2] MeSH Supplementary Concept Data. GR 92549. National Library of Medicine. Registry Number 144501-27-9. View Source
- [3] Chan C, Bailey EJ, Hartley CD, Hayman DF, Hutson JL, Inglis GGA, et al. Inhibitors of cholesterol biosynthesis. 1. 3,5-Dihydroxy-7-(N-imidazolyl)-6-heptenoates and -heptanoates, a novel series of HMG-CoA reductase inhibitors. J Med Chem. 1993;36(23):3646-3657. View Source
